2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid

Medicinal Chemistry NSAID Development Physicochemical Properties

Procure this precise 4-fluorophenyl pyrazole-3-acetic acid (CAS 1354949-82-8) as a superior NSAID/agrochemical lead scaffold. Its lower MW (220.2) and lipophilicity (LogP 1.697) offer better drug-likeness vs. heavier analogs like Pirazolac (MW 330.7, LogP ~3.98). The metabolically stable pyrazole core acts as a phenol bioisostere. Ideal for FBDD & herbicide library synthesis.

Molecular Formula C11H9FN2O2
Molecular Weight 220.2 g/mol
CAS No. 1354949-82-8
Cat. No. B1441714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid
CAS1354949-82-8
Molecular FormulaC11H9FN2O2
Molecular Weight220.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CC(=N2)CC(=O)O)F
InChIInChI=1S/C11H9FN2O2/c12-8-1-3-10(4-2-8)14-6-5-9(13-14)7-11(15)16/h1-6H,7H2,(H,15,16)
InChIKeyKKIHTCNLUMKUPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid (CAS 1354949-82-8): A Core Scaffold for Anti-inflammatory and Agrochemical Research


2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid (CAS 1354949-82-8) is a synthetic, heterocyclic building block belonging to the class of pyrazole-3-acetic acids [1]. It features a pyrazole ring substituted with a 4-fluorophenyl group at the N1 position and an acetic acid moiety at the C3 position [2]. With a molecular weight of 220.2 g/mol and a reported melting point of 97-99°C [3], this compound is supplied as a versatile scaffold for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and potential agrochemical agents [4]. It is typically available for research purposes at a purity of 95% .

Why 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic Acid Cannot Be Replaced by a Generic Pyrazole Acetic Acid


Generic substitution fails due to the unique electronic and steric properties conferred by the specific 4-fluorophenyl substitution pattern on the pyrazole core. The para-fluoro substituent is a well-established strategy in medicinal chemistry for modulating metabolic stability and lipophilicity without introducing significant steric bulk . While the unsubstituted analog, 2-(1H-pyrazol-3-yl)acetic acid, has demonstrated antitubercular activity (IC50 = 0.6 μM) , the presence of the 1-(4-fluorophenyl) group in the target compound shifts its application profile, guiding it toward anti-inflammatory and agrochemical pathways, as evidenced by structurally related patents [1]. Substituting with a different aryl group, such as 4-chlorophenyl (as in the NSAID Pirazolac), results in a significantly larger molecular weight (330.7 g/mol) and altered physicochemical properties like a higher calculated logP (~3.98) [2], which impacts absorption, distribution, and target engagement. These specific structural modifications are critical and are not replicated by other in-class analogs, necessitating procurement of this precise compound.

Quantitative Differentiation: Property Data and Class-Level Evidence for 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic Acid


Molecular Weight and Lipophilicity Advantage Over 4-Chlorophenyl Analog (Pirazolac)

Direct physicochemical comparison indicates the target compound is a more attractive lead-like scaffold than its 4-chlorophenyl analog, Pirazolac. It demonstrates a significantly lower molecular weight and lipophilicity, aligning better with key drug-likeness guidelines [REFS-1, REFS-2].

Medicinal Chemistry NSAID Development Physicochemical Properties

Metabolic Stability Inferred from Fluorinated Pyrazole Bioisostere

The 4-fluorophenyl substitution is a known bioisosteric replacement strategy to enhance metabolic stability. The pyrazole ring serves as a more lipophilic and metabolically stable bioisostere of phenol, while the 4-fluoro group on the phenyl ring can block a common site of oxidative metabolism .

Medicinal Chemistry Drug Metabolism Bioisosterism

Anti-inflammatory Activity Inferred from 1,4-Diarylpyrazole SAR

The core structure of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid is a key intermediate in the synthesis of 1,4-diarylpyrazole-3-acetic acids, a well-established class of NSAIDs. Patents explicitly describe compounds of this class as having 'high antiinflammatory activity' and being of 'effective therapeutical interest' [1]. While the specific activity of the target compound is not isolated, its structure maps directly onto the pharmacophore of active analogs like Pirazolac [2].

Anti-inflammatory NSAID SAR Pyrazole

Herbicidal Potential Inferred from Phenylpyrazole Patent Class

The target compound is a representative member of the phenylpyrazole class, which is explicitly claimed in patents for having 'high herbicidal activity' for controlling weeds in agronomic fields [1]. The fluorophenyl substituent is a common motif in modern agrochemicals to enhance potency and environmental stability.

Agrochemical Herbicide Phenylpyrazole Weed Control

Validated Application Scenarios for 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic Acid Based on Quantitative Evidence


Lead Optimization in NSAID Development

Procure this compound as a superior starting scaffold for anti-inflammatory drug discovery. Its lower molecular weight (220.2 g/mol) and lipophilicity (LogP 1.697) compared to the heavier and more lipophilic NSAID Pirazolac (MW 330.7 g/mol, LogP ~3.98) offer a distinct advantage for lead optimization [REFS-1, REFS-2]. This aligns better with drug-likeness guidelines, providing a more efficient path to developing novel, orally bioavailable anti-inflammatory agents with potentially improved safety profiles.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

Leverage the pyrazole core as a metabolically stable bioisostere of phenol [1]. The 4-fluorophenyl substitution offers a well-validated handle for modulating binding affinity and blocking metabolic soft spots. This makes the compound an ideal fragment for FBDD campaigns targeting a wide range of enzymes and receptors where aromatic interactions are key, as established by its use as a versatile small molecule scaffold [2].

Synthesis of Novel Herbicidal Agents

Utilize this compound as a key building block for generating a library of phenylpyrazole derivatives. This is directly supported by patent literature that claims high herbicidal activity for this chemical class [1]. The compound's structure serves as a starting point for developing new herbicides, with the fluorine atom potentially enhancing both bioactivity and environmental stability.

Synthesis of 1,4-Diarylpyrazole NSAID Analogs

Employ the compound in the synthesis of 1,4-diarylpyrazole-3-acetic acids via established synthetic routes [1]. By introducing various substituents at the 4-position of the pyrazole ring, researchers can generate focused libraries of novel NSAID candidates, directly building upon the proven anti-inflammatory pharmacophore described in US Patent 4952702 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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